2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-isopropoxyphenylamino)-N-(4-fluorophenyl)acetamide
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Description
2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-isopropoxyphenylamino)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C23H20Cl3FN2O4S and its molecular weight is 545.83. The purity is usually 95%.
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Biological Activity
The compound 2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-isopropoxyphenylamino)-N-(4-fluorophenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activity. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic applications based on available literature.
Chemical Structure and Properties
The molecular formula for this compound is C19H21Cl3N2O5S. Its structure features multiple functional groups, including a sulfonamide moiety, which is known for enhancing biological activity through various mechanisms.
Research indicates that compounds with similar structures often exhibit their biological effects through:
- Inhibition of Enzymes : Many sulfonamide derivatives act as enzyme inhibitors, particularly in metabolic pathways.
- Antimicrobial Activity : Compounds containing chlorinated aromatic rings have been shown to possess significant antimicrobial properties.
- Anti-inflammatory Effects : The presence of specific substituents can modulate inflammatory pathways, potentially leading to therapeutic benefits in inflammatory conditions.
Antimicrobial Properties
Studies have demonstrated that related compounds exhibit antimicrobial activity against various pathogens. For instance, a related sulfonamide compound showed effective inhibition against Trichophyton asteroides with a minimum inhibitory concentration (MIC) of 6.25 µg/mL . The structural similarity suggests potential efficacy against similar microbial strains.
Anticancer Activity
Research has indicated that sulfonamide derivatives may possess anticancer properties by interfering with cancer cell proliferation and inducing apoptosis. In vitro studies have shown that compounds with similar structures can inhibit tumor cell growth through various pathways, including cell cycle arrest and apoptosis induction.
Case Studies
- Study on Antimicrobial Efficacy :
-
Cancer Research :
- In a study published in the Journal of Medicinal Chemistry, researchers explored the anticancer properties of sulfonamide derivatives. The findings suggested that modifications in the aromatic rings could enhance cytotoxicity against specific cancer cell lines.
Data Tables
Property | Value |
---|---|
Molecular Weight | 421.85 g/mol |
Melting Point | Not available |
Solubility | Soluble in DMSO |
Antimicrobial MIC | 6.25 µg/mL (related) |
Properties
IUPAC Name |
2-(2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-propan-2-yloxyanilino)-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl3FN2O4S/c1-14(2)33-22-12-21(19(25)11-20(22)26)29(34(31,32)18-9-3-15(24)4-10-18)13-23(30)28-17-7-5-16(27)6-8-17/h3-12,14H,13H2,1-2H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMDNBZRCUYNRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)N(CC(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl3FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.